Ethyl 1-(cyanomethyl)piperidine-4-carboxylate
Description
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a piperidine derivative featuring a cyanomethyl group at the 1-position and an ethoxycarbonyl group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors. Its structural flexibility makes it valuable for developing inhibitors of mycobacterial enzymes, carbonic anhydrases, and other therapeutic targets .
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXSZQCXVCEMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Nucleophilic Substitution Reaction : The primary method involves the nucleophilic substitution of ethyl cyanoacetate with substituted piperidine derivatives. This reaction is usually facilitated by a base, such as sodium hydride or potassium carbonate, to enhance nucleophilicity.
Reaction Conditions : The reaction is typically conducted under reflux conditions to promote the formation of the desired product. The temperature and time can vary based on the specific substrates used.
Reaction Steps
Formation of Piperidine Derivative : The initial step often involves synthesizing a suitable piperidine derivative through cyclization or other synthetic methods.
Introduction of Cyanomethyl Group : The cyanomethyl group is introduced via nucleophilic substitution, where the piperidine derivative reacts with ethyl cyanoacetate.
Esterification : Finally, the carboxylic acid formed in the reaction can be esterified using ethanol to yield Ethyl 1-(cyanomethyl)piperidine-4-carboxylate.
Industrial Production Methods
In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors or automated systems to ensure consistent quality and yield. Key considerations include:
Temperature Control : Maintaining optimal temperatures to maximize reaction rates without compromising product integrity.
Solvent Selection : Choosing appropriate solvents that enhance solubility and reaction efficiency.
Yield Optimization : Adjusting concentrations and reaction times to achieve higher yields while minimizing by-products.
This compound can undergo various chemical transformations, which are crucial for its utility in further synthetic applications:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into corresponding carboxylic acids or ketones using oxidizing agents. | Potassium permanganate, chromium trioxide |
| Reduction | Reduces the compound to amines or alcohols using reducing agents. | Lithium aluminum hydride, sodium borohydride |
| Nucleophilic Substitution | Can react with alkyl halides or acyl chlorides to form substituted derivatives. | Alkyl halides, acyl chlorides |
| Hydrolysis | Hydrolyzes the ester group under acidic or basic conditions to yield carboxylic acid and alcohol. | Acidic or basic conditions |
Research into this compound has revealed its potential applications in various fields:
Biological Activity
Studies indicate that compounds similar to this compound exhibit significant biological activities, including:
Antimicrobial Properties : Related piperidine derivatives have shown effectiveness against various pathogens, suggesting potential use as antimicrobial agents.
Cytotoxic Effects : Research indicates that these compounds can inhibit cell proliferation in cancer cell lines, highlighting their potential as anti-cancer agents.
Pharmacological Significance
The structural characteristics of this compound allow it to interact with specific biological targets, making it relevant for drug development:
- Mechanism of Action : The compound may modulate enzyme activity or bind to receptors involved in disease pathways.
The preparation methods for this compound involve well-defined synthetic routes that leverage nucleophilic substitution reactions under controlled conditions. Its versatility in undergoing various chemical transformations positions it as a valuable compound in organic synthesis and medicinal chemistry. Continued research into its biological activities could further elucidate its potential therapeutic applications.
Chemical Reactions Analysis
Substitution Reactions
The cyanomethyl group (-CH₂CN) and ester moiety (-COOEt) serve as electrophilic sites for nucleophilic substitution.
Key Findings :
- The cyanomethyl group undergoes alkylation under strong bases (e.g., n-BuLi) to introduce functionalized side chains .
- Catalytic hydrogenation reduces cyanomethyl to aminomethyl, preserving the ester group .
Oxidation and Reduction
The ester and nitrile groups enable redox transformations:
Key Findings :
- The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or enzymatic conditions.
- Selective reduction of the nitrile to an amine occurs via hydrogenation without affecting the ester .
Hydrolysis of Functional Groups
Controlled hydrolysis pathways are critical for prodrug activation or metabolite formation:
Key Findings :
- Alkaline hydrolysis of the ester yields the carboxylic acid, while acidic hydrolysis of the nitrile generates amides.
Cyclization and Heterocycle Formation
The compound participates in cycloadditions to form bioactive heterocycles:
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxadiazole Formation | TBTU coupling, thermal cyclization | N'-hydroxybenzimidamide | Piperidine-linked oxadiazole derivatives | 59% |
Key Findings :
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Piperidine Derivatives
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate serves as a versatile intermediate in the synthesis of various piperidine derivatives. These derivatives are known for their biological activities, including:
- Antibacterial Agents : Certain piperidine derivatives synthesized from this compound have been reported to inhibit the enoyl-acyl carrier protein reductase in Staphylococcus aureus and Escherichia coli, showcasing potential as antibacterial agents .
- GABAA Receptor Agonists : Compounds derived from this compound have been explored for their effects on GABAA receptors, which are crucial in mediating inhibitory neurotransmission in the brain .
- Cytotoxic Antibiotics : The compound can be modified to create water-soluble DNA-binding subunits for analogues of cytotoxic antibiotics like CC-1065, enhancing their therapeutic efficacy .
b. Drug Development and Prodrugs
The compound's structure allows it to be utilized in the development of prodrugs, which can improve the bioavailability and pharmacokinetic profiles of active pharmaceutical ingredients. For instance, modifications to introduce acidic groups or ethyl esters have been employed to enhance solubility and absorption .
Agrochemical Applications
This compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides and insecticides. The piperidine ring is a common scaffold in many agrochemical agents due to its ability to interact with biological targets in pests and weeds.
Analytical Chemistry
a. Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. It has been successfully separated using reverse phase HPLC techniques, which allow for the identification and quantification of impurities during synthesis or degradation studies .
Table 1: HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Case Studies
Case Study 1: Synthesis of Piperidine Derivatives
A study demonstrated the synthesis of various piperidine derivatives from this compound through a series of chemical reactions involving reductive amination and cyclization processes. The derivatives exhibited significant activity against several bacterial strains, indicating their potential as new antimicrobial agents.
Case Study 2: Prodrug Development
Research focused on modifying this compound to create prodrugs that enhance the delivery of active compounds across biological membranes. The study found that introducing specific functional groups improved solubility and absorption rates significantly compared to parent compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Aromatic/Heterocyclic Substituents
- Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate (MW 321, Rt = 1.58 min): Contains a morpholino-pyrimidine group, enhancing water solubility and enzyme inhibitory activity (e.g., against Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase) .
Halogenated Substituents
Cyano-Containing Substituents
- Ethyl 4-cyanopiperidine-1-carboxylate (C₉H₁₄N₂O₂): The cyano group at the 4-position increases polarity and hydrogen-bonding capacity, contrasting with the cyanomethyl group in the target compound .
- Ethyl 1-(cyano(phenyl)methyl)piperidine-4-carboxylate: Combines phenyl and cyanomethyl groups, balancing lipophilicity and solubility (InChIKey: JHCYDAZKJXDNQS-UHFFFAOYSA-N) .
Physicochemical Properties
Notes:
- Cyano groups (-CN) enhance metabolic stability compared to esters or halogens.
- Bulky substituents (e.g., naphthyl in ) reduce membrane permeability but improve target specificity.
Biological Activity
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant studies.
Overview of the Compound
This compound is characterized by a piperidine ring substituted with a cyanomethyl group and an ethyl carboxylate moiety. This structural configuration contributes to its reactivity and biological potential.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways. It has been shown to interact with enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in fatty acid biosynthesis in bacteria, leading to potential antibacterial effects.
- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth and apoptosis.
Interaction with Biological Targets
This compound exhibits significant interactions with various biological targets:
| Target | Type | Effect |
|---|---|---|
| Enoyl-ACP Reductase | Enzyme | Inhibition of fatty acid synthesis |
| Cytochrome P450 Enzymes | Enzyme | Modulation of drug metabolism |
| MAPK Pathway | Signaling Pathway | Regulation of cell proliferation and apoptosis |
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 2.0 |
| Escherichia coli | 1.0 | 4.0 |
These results suggest that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria like S. aureus.
Case Studies
- Study on Enzyme Interaction : A study investigated the interaction between this compound and enoyl-ACP reductase, revealing a competitive inhibition mechanism that disrupts bacterial fatty acid synthesis.
- Neuroprotective Effects : Animal model studies indicated potential neuroprotective effects at lower doses, suggesting that the compound may have therapeutic applications in neurodegenerative diseases due to its ability to modulate cellular stress responses.
Comparison with Similar Compounds
This compound can be compared with other piperidine derivatives:
| Compound Name | Key Features |
|---|---|
| Ethyl 4-piperidinecarboxylate | Lacks cyanomethyl group; different activity profile |
| Piperidin-4-carboxylic acid ethyl ester | Similar structure; varied biological activities |
This comparison highlights the unique properties conferred by the cyanomethyl group in this compound, enhancing its reactivity and biological potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate?
- Methodology :
- Step 1 : Start with ethyl isonipecotate (ethyl piperidine-4-carboxylate) as the precursor. React with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) and a solvent like dichloromethane (DCM) to form intermediate ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Step 2 : Substitute the chloro group with a cyanomethyl moiety using a nucleophilic substitution reaction. Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) can facilitate this step.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation. Monitor reaction progress via TLC (Rf ~0.5 in 60% ethyl acetate/hexane) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Use anhydrous solvents (e.g., dry acetonitrile or DCM) for stock solutions to prevent hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Mass Spectrometry (MS) : Use high-resolution ESI-MS (e.g., Q Exactive Orbitrap) to confirm molecular weight (e.g., [M+H]+ at m/z 410.1931) and fragmentation patterns (e.g., loss of CH₂NO₄ or C₇H₆O₃ groups) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify piperidine ring protons (δ 1.2–3.5 ppm) and ester/cyanomethyl groups (δ 4.0–4.3 ppm for ethyl ester; δ 2.5–3.0 ppm for cyanomethyl) .
- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing derivatives via amide coupling?
- Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile. Maintain a 1:1.2 molar ratio of carboxylic acid to amine .
- Solvent Choice : Anhydrous DCM or THF minimizes side reactions. Add DIEA (2 equiv) as a base to neutralize HCl byproducts .
- Work-Up : Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Triturate crude product in cold ether to improve purity .
Q. What strategies resolve contradictions in mass spectral fragmentation patterns of piperidine-4-carboxylate derivatives?
- Tandem MS/MS : Use collision-induced dissociation (CID) to compare experimental fragments (e.g., m/z 392.1821, 272.1593) with predicted pathways (e.g., neutral loss of HCN or CO₂Et groups) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN substitution) to trace fragmentation origins.
- Database Cross-Referencing : Validate spectra against NIST or mzCloud libraries .
Q. Can solvent-free conditions improve the synthesis of analogs?
- Green Chemistry Approach : Use PEG-400 as a reaction medium with mechanical grinding (mortar/pestle). This reduces solvent waste and enhances yield (e.g., 15–20% increase) .
- Thermal Control : Heat mixtures to 60–80°C under microwave irradiation (30 min) for faster reaction kinetics.
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for piperidine-4-carboxylate derivatives?
- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XlogP3). Adjust for ionization effects using pH-adjusted buffers .
- Structural Factors : Consider substituent effects (e.g., cyanomethyl vs. benzoyl groups) on hydrophobicity.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
